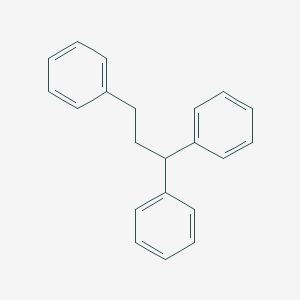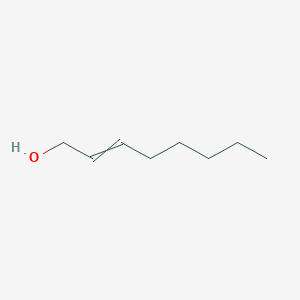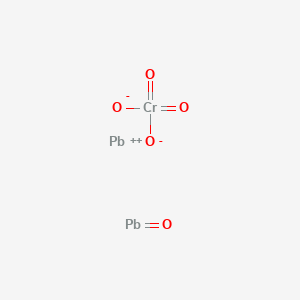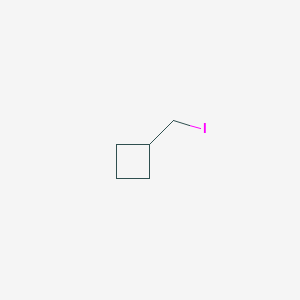
3beta-(Methoxymethoxy)androst-5-en-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-(Methoxymethoxy)androst-5-en-17-one, also known as MMME, is a synthetic steroid that has gained attention in the field of scientific research due to its unique properties and potential applications. MMME is a derivative of the natural steroid hormone dehydroepiandrosterone (DHEA), which is produced by the adrenal gland and has been shown to have a variety of physiological effects.
Mécanisme D'action
The exact mechanism of action of 3beta-(Methoxymethoxy)androst-5-en-17-one is not yet fully understood, but it is thought to act through a variety of pathways. 3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to interact with a number of different receptors, including the androgen receptor, estrogen receptor, and glucocorticoid receptor. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to modulate the activity of a number of different enzymes and signaling pathways.
Biochemical and Physiological Effects:
3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3beta-(Methoxymethoxy)androst-5-en-17-one has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that 3beta-(Methoxymethoxy)androst-5-en-17-one can improve cognitive function and protect against neuronal damage in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3beta-(Methoxymethoxy)androst-5-en-17-one in scientific research is its unique structure and potential for targeting multiple pathways. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one is a synthetic compound, which allows for greater control over its properties and potential applications. However, one limitation of using 3beta-(Methoxymethoxy)androst-5-en-17-one in lab experiments is its relatively new status as a research compound, which means that there is still much to be learned about its properties and potential applications.
Orientations Futures
There are a number of potential future directions for research on 3beta-(Methoxymethoxy)androst-5-en-17-one. One area of interest is in the development of 3beta-(Methoxymethoxy)androst-5-en-17-one-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one may have potential as an anti-cancer agent, and further research is needed to determine its efficacy in this area. Finally, 3beta-(Methoxymethoxy)androst-5-en-17-one may have potential applications in the field of anti-aging research, as it has been shown to have anti-inflammatory and antioxidant properties that may help to protect against age-related damage.
Méthodes De Synthèse
3beta-(Methoxymethoxy)androst-5-en-17-one can be synthesized through a multi-step chemical process starting from DHEA. The first step involves the protection of the 3-hydroxyl group with a methoxymethyl (MOM) group, followed by protection of the 17-ketone with a dioxolane group. The resulting compound is then subjected to a series of reduction and deprotection reactions to yield 3beta-(Methoxymethoxy)androst-5-en-17-one.
Applications De Recherche Scientifique
3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroprotection, as 3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to have antioxidant and anti-inflammatory properties that may help to protect against neuronal damage. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
Propriétés
Numéro CAS |
18000-76-5 |
|---|---|
Nom du produit |
3beta-(Methoxymethoxy)androst-5-en-17-one |
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-3-(methoxymethoxy)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H32O3/c1-20-10-8-15(24-13-23-3)12-14(20)4-5-16-17-6-7-19(22)21(17,2)11-9-18(16)20/h4,15-18H,5-13H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 |
Clé InChI |
JQWNLAOFJMUGBT-ZKHIMWLXSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OCOC)C |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OCOC)C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OCOC)C |
Autres numéros CAS |
18000-76-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)




![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)


![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)


![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)